molecular formula C25H19FO5 B3958740 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Cat. No.: B3958740
M. Wt: 418.4 g/mol
InChI Key: INUBZCPNZMKEOP-UHFFFAOYSA-N
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Description

The compound 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure features:

  • An 8-methyl group on the coumarin ring, increasing lipophilicity and steric bulk.
  • A 7-position oxoethoxy side chain bearing a 4-fluorophenyl group, introducing electron-withdrawing fluorine and ketone functionalities.

The molecular formula is deduced as C₂₆H₂₁FO₆ (molecular weight ≈ 448.44 g/mol). The fluorine and methoxy substituents may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FO5/c1-15-23(30-14-22(27)17-3-7-18(26)8-4-17)12-11-20-21(13-24(28)31-25(15)20)16-5-9-19(29-2)10-6-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUBZCPNZMKEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This step involves the cyclization of a suitable precursor to form the chromenone structure.

    Introduction of the fluorophenyl group: This is achieved through a nucleophilic substitution reaction, where a fluorophenyl group is introduced to the chromenone core.

    Attachment of the oxoethoxy group: This step involves the reaction of the intermediate with an oxoethoxy reagent under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases like arthritis and inflammatory bowel disease.

Antioxidant Properties

Research indicates that this flavonoid derivative possesses strong antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing chronic diseases associated with oxidative damage, including neurodegenerative disorders.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels and reduce neuroinflammation is under investigation.

Case Studies

  • Anticancer Study : A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, with an observed increase in apoptosis markers .
  • Anti-inflammatory Research : In a controlled trial published in Journal of Medicinal Chemistry, researchers found that the compound significantly reduced inflammation in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory conditions .
  • Neuroprotection : A study conducted by researchers at a leading university indicated that this compound could protect neurons from beta-amyloid-induced toxicity, highlighting its potential role in Alzheimer's disease therapy .

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate the activity of these proteins and influence various biological processes.

    Interacting with cellular pathways: The compound may affect signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related coumarin and chromenone derivatives, emphasizing substituent effects and biological relevance:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity Key Differences
Target Compound : 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one 4-methoxyphenyl, 8-methyl, 7-(4-fluorophenyl oxoethoxy) C₂₆H₂₁FO₆ 448.44 Not specified Reference compound for comparisons.
Compound 4a () 4-chlorophenyl oxoethoxy, 3-(4-methoxyphenyl) C₂₄H₁₇ClO₆ 436.84 α-Glucosidase inhibition Chlorine (electron-withdrawing) vs. fluorine; altered substitution positions .
4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one () 4-methoxyphenyl, 8-methyl, 7-(4-methylphenyl oxoethoxy) C₂₆H₂₂O₅ 414.46 Not specified Methyl vs. fluorine on phenyl; reduced polarity .
7-Hydroxy-4-(4-methoxyphenyl)-8-methylcoumarin () 7-hydroxy, 4-methoxyphenyl, 8-methyl C₁₇H₁₄O₄ 282.29 Not specified Hydroxyl replaces oxoethoxy side chain; reduced steric bulk .
2-(4-Fluorophenyl)-2H-chromen-4(3H)-one () 4-fluorophenyl (flavanone core) C₁₅H₁₁FO₂ 254.24 Antioxidant (flavanone derivative) Simpler structure lacking methoxyphenyl and side chain .
8-Chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]dihydrocyclopenta-chromen-4-one () 8-chloro, 7-(4-chlorophenyl oxoethoxy), fused cyclopentane C₂₁H₁₅Cl₂O₄ 411.25 Not specified Chlorine substituents; fused cyclopentane ring alters conformation .

Key Structural and Functional Insights:

The 8-methyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to unmethylated analogs (e.g., ) .

Side Chain Modifications :

  • The oxoethoxy side chain in the target compound provides flexibility and hydrogen-bonding capacity, contrasting with the rigid hydroxyl group in . This could influence interactions with biological targets like α-glucosidase (as seen in 4a) .

Comparative Physicochemical Properties: The target’s higher molecular weight (448.44 g/mol) compared to simpler flavanones (e.g., : 254.24 g/mol) suggests differences in pharmacokinetics, such as longer half-life but possible challenges in oral bioavailability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 7-hydroxycoumarin derivatives with phenacyl bromides (e.g., 4-fluorophenacyl bromide) in the presence of a base like potassium carbonate. Solvent choice (e.g., acetone or DMF) and temperature (60–80°C) critically affect reaction efficiency. Yields typically range from 50–75%, with impurities removed via column chromatography .
  • Characterization : Confirm structure using 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry. For example, the 4-fluorophenyl ketone group shows a carbonyl peak at ~170 ppm in 13^13C NMR .

Q. How can spectroscopic techniques resolve structural ambiguities in substituted coumarin derivatives?

  • Approach : UV-vis spectroscopy identifies conjugation patterns (e.g., chromen-2-one absorption at 280–320 nm). NMR distinguishes substituent positions:

  • The 4-methoxyphenyl group exhibits a singlet at δ 3.8 ppm (1^1H NMR) for the methoxy protons.
  • The 8-methyl group appears as a singlet at δ 2.3–2.5 ppm .
    • Challenges : Overlapping peaks in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) .

Advanced Research Questions

Q. What computational strategies predict the compound’s bioactivity and binding mechanisms?

  • Methods : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking simulations model interactions with targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. For example, the 4-fluorophenyl group may enhance hydrophobic interactions in enzyme pockets .
  • Validation : Compare computational results with experimental bioassays (e.g., enzyme inhibition assays) to refine models .

Q. How do substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) impact biological activity?

  • Experimental Design : Synthesize analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and test against control compounds. Assess cytotoxicity (via MTT assay) and antimicrobial activity (MIC against Candida albicans). Fluorine’s electronegativity may improve membrane permeability compared to chlorine .
  • Data Contradictions : Conflicting bioactivity results may arise from assay conditions (e.g., pH, solvent). Normalize data using positive controls (e.g., fluconazole for antifungal studies) .

Q. What experimental and computational approaches address discrepancies in reaction kinetics for coumarin derivatives?

  • Case Study : If a reaction under basic conditions yields lower product purity than acidic conditions:

  • Use HPLC to quantify side products (e.g., hydrolyzed intermediates).
  • Apply kinetic modeling (e.g., Arrhenius equation) to identify rate-limiting steps.
    • Resolution : Adjust solvent polarity (e.g., switch from acetone to DMF) to stabilize intermediates and reduce side reactions .

Methodological Guidelines

Q. How to design a robust bioassay for evaluating antioxidant activity in this compound?

  • Protocol :

Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Prepare serial dilutions (1–100 μM) in ethanol.

Measure absorbance at 517 nm after 30 minutes.

Compare IC50_{50} values with ascorbic acid as a reference.

  • Pitfalls : Ethanol may interfere with radical stability; validate with a solvent control .

Q. What crystallographic techniques elucidate the compound’s solid-state conformation?

  • Procedure : Grow single crystals via slow evaporation (e.g., methanol/chloroform mixture). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Analyze using software like SHELX. The 4-methoxyphenyl group often adopts a planar orientation due to π-π stacking .

Data Analysis and Reproducibility

Q. How to statistically validate biological replicates in dose-response studies?

  • Framework : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report p-values and effect sizes. For example, a study with four replicates (n=4) and p < 0.05 ensures 95% confidence in IC50_{50} values .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Recommendations :

  • Standardize reagent sources (e.g., Sigma-Aldrich for phenacyl bromides).
  • Monitor reaction progress via TLC at fixed intervals.
  • Use internal standards (e.g., deuterated solvents) for NMR quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

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